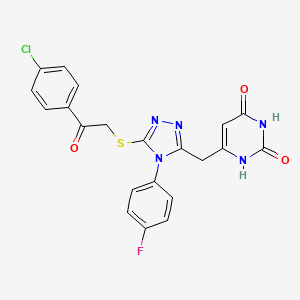

6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione

Description

The compound features a pyrimidine-2,4-dione core substituted with a 1,2,4-triazole ring at position 4. The triazole moiety is further modified with a 4-fluorophenyl group at position 4 and a 2-(4-chlorophenyl)-2-oxoethylthio side chain at position 5. This structural complexity introduces multiple functional groups:

Properties

IUPAC Name |

6-[[5-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClFN5O3S/c22-13-3-1-12(2-4-13)17(29)11-32-21-27-26-18(9-15-10-19(30)25-20(31)24-15)28(21)16-7-5-14(23)6-8-16/h1-8,10H,9,11H2,(H2,24,25,30,31) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAHOHMWNLBPGPX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)CSC2=NN=C(N2C3=CC=C(C=C3)F)CC4=CC(=O)NC(=O)N4)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClFN5O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 6-((5-((2-(4-chlorophenyl)-2-oxoethyl)thio)-4-(4-fluorophenyl)-4H-1,2,4-triazol-3-yl)methyl)pyrimidine-2,4(1H,3H)-dione is a complex organic molecule with significant potential in pharmacology and medicinal chemistry. This article explores its biological activity, focusing on its antifungal properties, molecular interactions, and structure-activity relationships (SAR).

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 404.93 g/mol. The structure incorporates a pyrimidine ring fused with a triazole moiety and features a chlorophenyl group that may enhance its biological efficacy.

Antifungal Activity

Recent studies have demonstrated that derivatives of triazole compounds exhibit significant antifungal properties. For instance, compounds structurally similar to the one have shown potent activity against various Candida species. A study reported that certain benzimidazole-triazole derivatives displayed excellent antifungal activity against Candida glabrata, with minimum inhibitory concentration (MIC) values as low as 0.97 μg/mL .

Table 1: Antifungal Activity of Similar Compounds

| Compound | MIC (μg/mL) | Target Organism |

|---|---|---|

| 6b | 0.97 | Candida glabrata |

| 6i | 0.97 | Candida glabrata |

| 6j | 0.97 | Candida glabrata |

Molecular docking studies have indicated that the triazole moiety interacts effectively with the heme group in cytochrome P450 enzymes, particularly CYP51, which is crucial for ergosterol biosynthesis in fungi . The presence of electron-withdrawing groups like chlorine and fluorine enhances binding affinity and stabilizes the ligand-enzyme complex.

Structure-Activity Relationship (SAR)

The SAR analysis highlights the importance of substituents on the phenyl rings in enhancing biological activity. For example, the presence of chloro or methoxy groups at specific positions on the aromatic ring has been associated with increased antifungal potency . The positioning of these groups plays a critical role in the interaction with target enzymes.

Case Studies

Case Study 1: Synthesis and Evaluation of Triazole Derivatives

In a recent synthesis study, several triazole derivatives were evaluated for their antifungal activities. The compounds were tested against multiple strains of Candida, revealing that modifications at the C-4 position significantly influenced their efficacy. The most promising candidates exhibited not only low MIC values but also favorable safety profiles when tested against healthy cell lines .

Case Study 2: Molecular Dynamics Simulations

Molecular dynamics simulations have been utilized to predict the binding interactions between the compound and target proteins. These simulations revealed critical hydrophobic interactions and hydrogen bonds that contribute to the stability of the ligand-protein complex . Such insights are valuable for rational drug design.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally and functionally related molecules from the literature:

Key Observations:

Structural Diversity: The target compound’s 1,2,4-triazole-pyrimidine hybrid distinguishes it from thieno-pyrimidine (e.g., ) or tetrahydropyrimidine (e.g., ) analogs. Halogenated aryl groups (4-F, 4-Cl) are shared with compounds in , which are linked to enhanced target affinity and metabolic stability.

Synthetic Approaches :

- Alkylation and thioether formation (e.g., using chloroacetates or benzyl chlorides) are common strategies for introducing side chains, as seen in .

- The target compound’s synthesis likely parallels methods for triazole-functionalized pyrimidines, requiring careful control of reaction conditions to avoid byproducts .

Bioactivity Trends :

- Thioether-containing derivatives (e.g., ) consistently show antimicrobial activity, suggesting the target compound’s thioethyl group may confer similar properties.

- Fluorophenyl-substituted analogs (e.g., ) demonstrate antiviral effects, hinting at a possible dual mechanism of action for the target molecule.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.